2-Bromo-3-methylbut-2-en-1-amine
Overview
Description
2-Bromo-3-methylbut-2-en-1-amine is an organic compound with the molecular formula C5H10BrN It is a brominated amine, characterized by the presence of a bromine atom and an amine group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methylbut-2-en-1-amine typically involves the bromination of 3-methylbut-2-en-1-amine. One common method is the addition of hydrogen bromide (HBr) to 3-methylbut-2-en-1-amine under controlled conditions. This reaction proceeds via an electrophilic addition mechanism, where the double bond in the butene reacts with HBr to form the brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbut-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Addition: Hydrogen bromide (HBr), bromine (Br2), or other halogenating agents.
Major Products
Substitution: Formation of 3-methylbut-2-en-1-amine derivatives.
Elimination: Formation of 3-methylbut-2-ene.
Addition: Formation of dibromo derivatives or other halogenated products.
Scientific Research Applications
2-Bromo-3-methylbut-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbut-2-en-1-amine involves its reactivity as both an electrophile and a nucleophile. The bromine atom can participate in nucleophilic substitution reactions, while the amine group can act as a nucleophile in various chemical transformations. The double bond in the butene moiety also allows for electrophilic addition reactions, making this compound highly versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylbut-2-ene
- 2-Bromo-3-methylbut-2-en-1-ol
- 3-Methylbut-2-en-1-amine
Uniqueness
2-Bromo-3-methylbut-2-en-1-amine is unique due to the presence of both a bromine atom and an amine group on a butene backbone. This combination of functional groups imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including substitution, elimination, and addition, sets it apart from other similar compounds.
Properties
IUPAC Name |
2-bromo-3-methylbut-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-4(2)5(6)3-7/h3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHIYFCTDOCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CN)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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